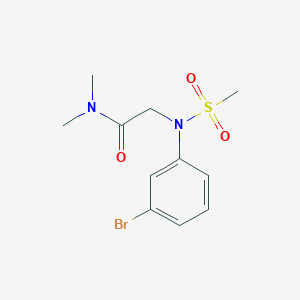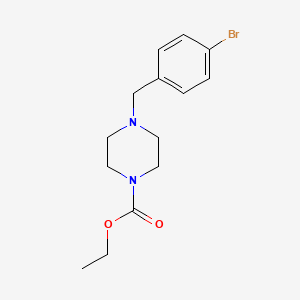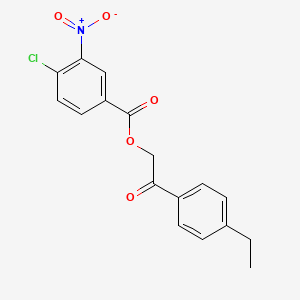
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 inhibits the activity of several key signaling pathways involved in cancer cell growth and survival. It targets the RAF/MEK/ERK pathway by inhibiting the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. It also targets the VEGF/VEGFR pathway by inhibiting the activity of VEGFR-2, a receptor that is involved in angiogenesis.
Biochemical and Physiological Effects:
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the RAF/MEK/ERK and VEGF/VEGFR pathways in cancer cells. However, one limitation of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 is that it is not a selective inhibitor and can also target other kinases and receptors, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research on N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006. One area of interest is the development of more selective inhibitors that target specific kinases and receptors involved in cancer cell growth and survival. Another area of interest is the development of combination therapies that target multiple signaling pathways simultaneously to improve treatment efficacy. Finally, there is also interest in exploring the potential use of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 in other diseases, such as diabetes and cardiovascular disease.
Métodos De Síntesis
The synthesis of N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 involves the reaction of 3-bromophenyl isocyanate with N,N-dimethyl-N-(methylsulfonyl)glycine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Aplicaciones Científicas De Investigación
N~2~-(3-bromophenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.
Propiedades
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(18(3,16)17)10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIXBXZYSCRNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N,N-dimethyl-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)



![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5754407.png)
![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5754421.png)


